(S)-4-Amino-1-cyclopropylpyrrolidin-2-one
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Overview
Description
(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a suitable lactam precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(2-methylpropyl)pyrrolidin-2-one
- (4S)-5-fluoro-L-leucine
Uniqueness
(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4S)-4-amino-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2/t5-/m0/s1 |
InChI Key |
PSINJBJNAVYKLD-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC1N2C[C@H](CC2=O)N |
Canonical SMILES |
C1CC1N2CC(CC2=O)N |
Origin of Product |
United States |
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